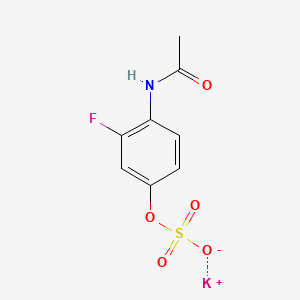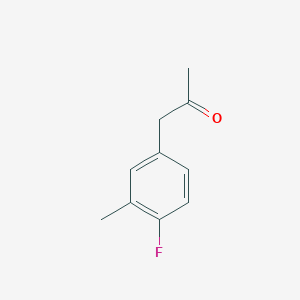
3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol is a chemical compound that features a thiophene ring substituted with a chlorine atom and a trifluoropropanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol typically involves the introduction of the trifluoropropanol group to a chlorothiophene precursor. One common method is the reaction of 5-chlorothiophene-2-carbaldehyde with trifluoropropanol in the presence of a suitable catalyst and under controlled conditions. The reaction may require the use of a base to facilitate the nucleophilic addition of the trifluoropropanol to the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
Oxidation: The major product would be 3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-one.
Reduction: The major product could be 3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropane.
Substitution: The products would vary depending on the nucleophile used, resulting in compounds like 3-(5-Aminothiophen-2-yl)-1,1,1-trifluoropropan-2-ol.
Scientific Research Applications
3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving thiophene derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The trifluoropropanol group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved would depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chlorothiophen-2-yl)acrylic acid
- 2-(5-Chlorothiophen-2-yl)-1H-benzo[d]imidazol-2-yl)-6,7-dihydrobenzo[d]imidazo[2,1-b]thiazol-8(5H)-one
Uniqueness
3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoropropanol group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological or chemical systems, setting it apart from other similar compounds.
Properties
Molecular Formula |
C7H6ClF3OS |
|---|---|
Molecular Weight |
230.64 g/mol |
IUPAC Name |
3-(5-chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C7H6ClF3OS/c8-6-2-1-4(13-6)3-5(12)7(9,10)11/h1-2,5,12H,3H2 |
InChI Key |
JKJOJLRNGCWUMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


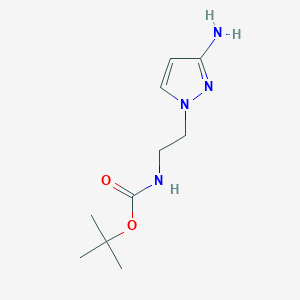
![3-{1H-imidazo[4,5-b]pyridin-6-yl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B13598304.png)

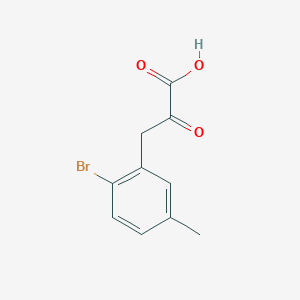
![tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride](/img/structure/B13598326.png)
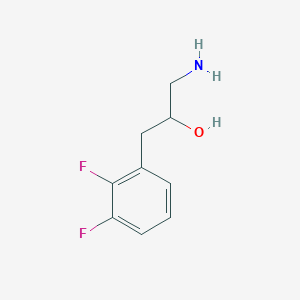
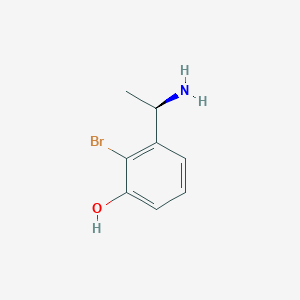
![tert-butyl2-[4-(3-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetate](/img/structure/B13598354.png)
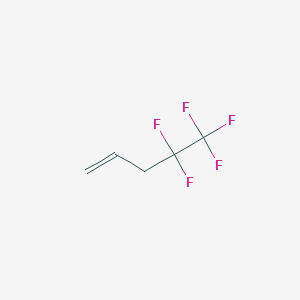
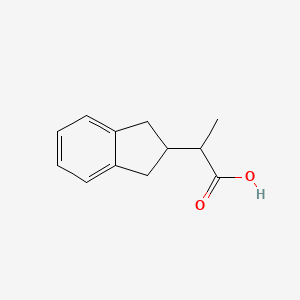
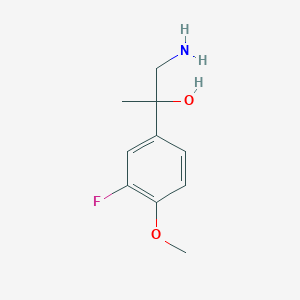
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13598375.png)
